5-(2,5-Dihydroxyphenyl)pentanamide
Description
5-(2,5-Dihydroxyphenyl)pentanamide is a synthetic organic compound characterized by a pentanamide backbone substituted with a 2,5-dihydroxyphenyl group. This structural motif combines the hydrophilicity of phenolic hydroxyl groups with the conformational flexibility of the pentanamide chain, making it a candidate for pharmacological and materials science applications.
Properties
CAS No. |
106296-36-0 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-(2,5-dihydroxyphenyl)pentanamide |
InChI |
InChI=1S/C11H15NO3/c12-11(15)4-2-1-3-8-7-9(13)5-6-10(8)14/h5-7,13-14H,1-4H2,(H2,12,15) |
InChI Key |
AGCCLQYXGMITLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CCCCC(=O)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings and Implications
Structural Flexibility : The pentanamide backbone accommodates diverse substituents (piperazine, sulfamoyl, hydroxylphenyl), enabling tailored bioactivity.
Functional Trade-offs : Electron-withdrawing groups (e.g., –CF₃) enhance stability but may reduce solubility, whereas hydroxyl groups improve hydrophilicity .
Spectroscopic Signatures : FT-IR and UV-Vis data differentiate chalcones, flavones, and pentanamides, aiding structural validation .
Q & A
Q. What experimental design principles apply to pharmacological pre-test/post-test studies?
- Answer : Use a nonequivalent control group design:
Pre-test : Measure baseline biomarkers (e.g., TNF-α).
Intervention : Administer compound (10–100 µM).
Post-test : Compare Δ values via ANCOVA, controlling for baseline variability .
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